![molecular formula C12H7BrClN3 B11779758 7-Bromo-2-(3-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B11779758.png)
7-Bromo-2-(3-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-2-(3-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a bromine atom at the 7th position and a chlorophenyl group at the 2nd position of the triazolopyridine ring. It has a molecular formula of C12H7BrClN3 and a molecular weight of 308.56 g/mol . This compound is primarily used in research and development, particularly in the fields of medicinal and pharmaceutical chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 7-Bromo-2-(3-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in the formation of the target compound in good-to-excellent yields. The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the use of microwave-mediated synthesis offers a scalable and efficient approach. This method demonstrates good functional group tolerance and can be adapted for large-scale production .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2-(3-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the double bonds within the triazolopyridine ring.
Common Reagents and Conditions
Substitution Reactions: Reagents such as lithium derivatives and mild halogenating agents like 1,2-dibromo-1,1,2,2-tetrachloroethane can be used for substitution reactions.
Reduction Reactions: Common reducing agents can be employed to reduce the double bonds within the triazolopyridine ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups at the 7th position, while reduction reactions can result in the formation of reduced triazolopyridine derivatives .
Scientific Research Applications
7-Bromo-2-(3-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine has several scientific research applications, including:
Medicinal Chemistry: This compound is used in the development of pharmaceuticals, particularly as inhibitors for various enzymes and receptors such as RORγt, PHD-1, JAK1, and JAK2.
Biological Research: It is utilized in studies related to cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Material Sciences: The compound has applications in material sciences, where it is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Bromo-2-(3-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it acts as an inverse agonist for RORγt and as an inhibitor for enzymes such as PHD-1, JAK1, and JAK2. These interactions result in the modulation of various biological processes, including immune responses and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
7-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine: This compound is similar in structure but has a chlorine atom instead of a chlorophenyl group at the 2nd position.
Trimethylsilyl Derivatives of Triazolopyridines: These derivatives have different functional groups but share the triazolopyridine core structure.
Uniqueness
7-Bromo-2-(3-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine is unique due to the presence of both bromine and chlorophenyl groups, which confer specific chemical and biological properties. Its ability to act as an inhibitor for multiple enzymes and receptors makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C12H7BrClN3 |
|---|---|
Molecular Weight |
308.56 g/mol |
IUPAC Name |
7-bromo-2-(3-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C12H7BrClN3/c13-9-4-5-17-11(7-9)15-12(16-17)8-2-1-3-10(14)6-8/h1-7H |
InChI Key |
YYGVBOBPENRUTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NN3C=CC(=CC3=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


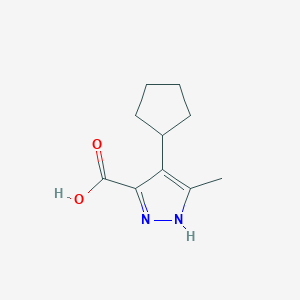
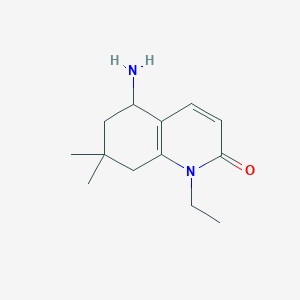


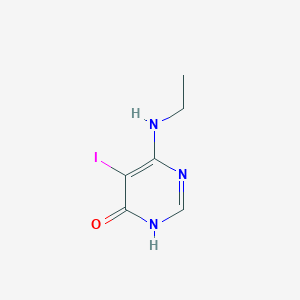
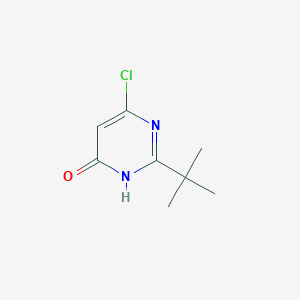
![2-Amino-4-(benzo[d][1,3]dioxol-5-yl)-6-phenylnicotinonitrile](/img/structure/B11779715.png)
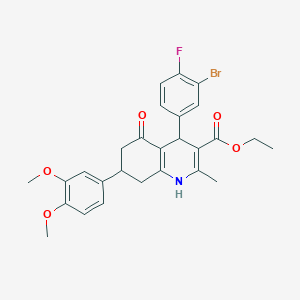
![(1R,4S,5R)-Methyl 2-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B11779726.png)

![6-Fluoro-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11779734.png)



